Cas no 45776-13-4 (4-amino-1-methyl-1H-pyrrole-2-carboxylic acid)

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at the 4-position and a carboxylic acid moiety at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both amino and carboxyl functional groups allows for versatile derivatization, enabling its use in coupling reactions and as a building block for more complex molecules. Its stability under standard conditions and compatibility with common synthetic methodologies further enhance its utility in research and industrial applications. The compound is typically handled under controlled conditions to ensure purity and reactivity.
4-amino-1-methyl-1H-pyrrole-2-carboxylic acid structure
45776-13-4 structure
Product Name:4-amino-1-methyl-1H-pyrrole-2-carboxylic acid
CAS No:45776-13-4
MF:C6H8N2O2
MW:140.139921188354
CID:1017830
PubChem ID:3330245
Update Time:2025-06-14

4-amino-1-methyl-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxylicacid,4-amino-1-methyl-(9CI)
    • 4-amino-1-methylpyrrole-2-carboxylic acid
    • 1H-Pyrrole-2-carboxylic acid,4-amino-1-methyl
    • 1-methyl-4-amino-2-pyrrolecarboxylic acid
    • 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID
    • 4-amino-1-methyl-2-pyrrole carboxylic acid
    • 4-Amino-1-methyl-pyrrol-2-carbonsaeure
    • 4-amino-1-methyl-pyrrole-2-carboxylic acid
    • 4-amino-N-methyl 1H-pyrrole-2-carboxylic acid
    • N-methyl-4-aminopyrrole-2-carboxylic acid
    • 1H-Pyrrole-2-carboxylic acid, 4-amino-1-methyl-
    • AB42940
    • EN300-144716
    • 4-AMINO-(1-METHYLPYRROLE)-2-CARBOXYLIC ACID
    • DB-268204
    • SCHEMBL781811
    • Q27464628
    • 45776-13-4
    • AKOS010562995
    • DTXSID30391519
    • 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLICACID
    • CS-0289374
    • 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid
    • Inchi: 1S/C6H8N2O2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10)
    • InChI Key: MUEOQEUSJMFYHV-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(=CN1C)N)=O

Computed Properties

  • Exact Mass: 140.05900
  • Monoisotopic Mass: 140.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • PSA: 68.25000
  • LogP: 0.88670

4-amino-1-methyl-1H-pyrrole-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-amino-1-methyl-1H-pyrrole-2-carboxylic acid Pricemore >>

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Additional information on 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid

Comprehensive Overview of 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 45776-13-4)

4-amino-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 45776-13-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This heterocyclic molecule, featuring a pyrrole ring substituted with an amino group and a carboxylic acid functionality, serves as a versatile building block in medicinal chemistry. Its unique structure makes it valuable for designing novel drug candidates, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in targeted therapies, aligning with the growing demand for precision medicine.

The compound's molecular formula, C6H8N2O2, reflects its moderate polarity, which influences its solubility and reactivity. Recent studies highlight its role in synthesizing bioactive derivatives, especially in oncology and infectious disease research. With the rise of AI-driven drug discovery, computational models frequently utilize 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid as a scaffold for virtual screening, addressing questions like "How can heterocyclic compounds improve drug efficacy?" or "What are the latest advancements in pyrrole-based therapeutics?"

From an industrial perspective, the compound's synthetic routes and purification methods are critical topics in organic chemistry forums. Optimizing its yield and purity remains a focus for manufacturers, as demand grows for high-quality intermediates in API production. Environmental considerations also play a role, with green chemistry enthusiasts inquiring about sustainable synthesis techniques for such derivatives. The compound's stability under various pH conditions further makes it a subject of formulation studies, particularly for oral drug delivery systems.

In analytical chemistry, 45776-13-4 is often characterized using HPLC, NMR, and mass spectrometry, with researchers sharing protocols for its identification in complex matrices. Its spectral data is frequently referenced in open-access databases, supporting the open science movement. Additionally, patent filings reveal its incorporation in combinatorial libraries, underscoring its relevance in high-throughput screening platforms. As the scientific community seeks answers to "Which heterocycles show promise for multi-target drugs?" this compound continues to emerge in peer-reviewed discussions.

The regulatory landscape for 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid remains favorable, with no significant restrictions reported. This facilitates its global trade and application in academic research and industrial R&D. Suppliers often highlight its availability in bulk quantities, catering to the needs of contract research organizations (CROs). Quality certifications like GMP and ISO compliance are increasingly emphasized, reflecting the compound's integration into standardized workflows. For those exploring "Where to source high-purity pyrrole derivatives," verified vendor directories provide essential guidance.

Future prospects for this compound are tied to innovations in bioconjugation and prodrug design. Its amino and carboxyl groups offer orthogonal reactivity for linker attachments, a feature exploited in antibody-drug conjugates (ADCs) and controlled-release formulations. With the pharmaceutical industry prioritizing patient-centric solutions, the role of 45776-13-4 in personalized medicine pipelines is likely to expand. Collaborative studies between chemists and biologists are expected to unlock new applications, potentially addressing unmet medical needs.

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